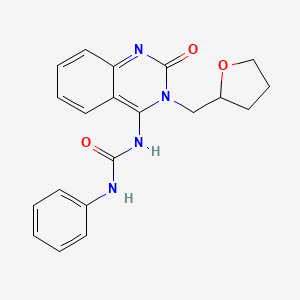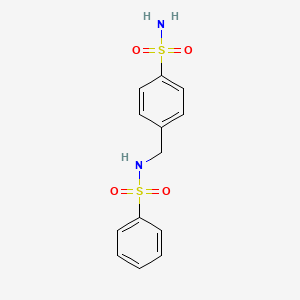![molecular formula C17H21N5O B3011699 2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380169-68-4](/img/structure/B3011699.png)
2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a piperidine ring, a methoxy group, and a nitrile group, which are common in pharmaceutical compounds and materials chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol . Similarly, the synthesis of pyrido[1,2-a]benzimidazole derivatives from pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in a one-pot reaction suggests that the compound could potentially be synthesized through a multicomponent reaction involving analogous starting materials and conditions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be confirmed using techniques such as X-ray single crystal diffraction, as demonstrated in the characterization of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . This technique would likely be useful in determining the precise molecular geometry of "2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile".
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes, as seen with pyridine-2-carbonitrile and various metal(II) salts . The reactivity of the nitrile group and the potential for nucleophilic substitution at the methoxy group could be explored for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the presence of a nitrile group can affect the compound's solubility and reactivity. Spectroscopic methods such as FT-IR, NMR, and UV-vis absorption can be used to study these properties, as well as to investigate solvent effects and intermolecular interactions . The compound's fluorescence properties could also be of interest, although similar compounds have been found not to emit fluorescence .
科学的研究の応用
Synthesis and Chemical Properties
- The compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, demonstrates a significant role in chemical synthesis processes (Wu Feng, 2011).
- Piperidine-mediated synthesis of thiazolyl chalcones and derivatives utilizing similar compounds shows potent antimicrobial properties (Venkatesan & Maruthavanan, 2011).
Antimicrobial Applications
- New cyanopyridine derivatives synthesized from similar compounds have been evaluated for their antimicrobial activity against various bacteria, showing significant effectiveness (Bogdanowicz et al., 2013).
- Thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives synthesized from related compounds demonstrated considerable antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016).
Anti-Cancer Applications
- Substituted chromene compounds synthesized through similar chemical processes exhibit potential analgesic and anticonvulsant activities, with significant implications for anti-cancerous properties (Abdelwahab & Fekry, 2022).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, structurally related to the queried compound, show effective corrosion inhibition on copper in acidic conditions, highlighting potential applications in material science (Sudheer & Quraishi, 2015).
Optical and Spectroscopic Analysis
- Pyridine derivatives including similar compounds have been studied for their structural features and optical properties, contributing to advancements in spectroscopy and material sciences (Cetina et al., 2010).
特性
IUPAC Name |
2-[[1-[(3-methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-13-19-9-16(21)11-22-6-2-3-15(10-22)12-23-17-7-14(8-18)4-5-20-17/h4-5,7,9,13,15H,2-3,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTPGOWCTFLPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3011617.png)

![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)

![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)
![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)
![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)
![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)
![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)